Methyl 2,3-di-O-benzylhexopyranoside

Vue d'ensemble

Description

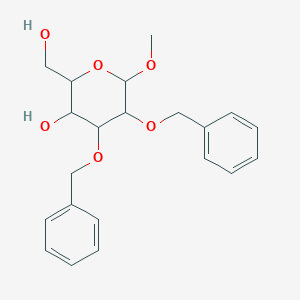

Methyl 2,3-di-O-benzylhexopyranoside is a chemical compound belonging to the class of glycosides. It is a derivative of hexopyranose, where two hydroxyl groups at positions 2 and 3 are substituted with benzyl groups. This compound is often used in organic synthesis and glycobiology research due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-di-O-benzylhexopyranoside typically involves the protection of hydroxyl groups followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Oxidation to Uronate Derivatives

Benzyl-protected hexopyranosides are frequently oxidized to uronic acid derivatives. For example:

-

Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranoside was oxidized using TEMPO/BAIB to form a uronate ester (64% yield) .

-

The primary hydroxyl group at C6 was selectively oxidized, followed by methyl esterification with MeI/K₂CO₃ in DMF .

Key Reaction Conditions:

| Reagent System | Solvent | Temperature | Yield |

|---|---|---|---|

| TEMPO, BAIB | DCM/H₂O | 0°C → RT | 64% |

| MeI, K₂CO₃ | DMF | RT | 64% |

Glycosylation Reactions

Benzyl groups enhance glycosyl donor reactivity by electronic activation:

-

Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside serves as a key intermediate in glycosylation studies. Its partially benzylated structure enables regioselective reactions .

-

Electronically "armed" benzylated donors participate in glycosidic bond formation under Lewis acid catalysis (e.g., TMSOTf) .

Reactivity Trends:

| Protection Pattern | Reactivity Class | Example Reaction Partner |

|---|---|---|

| 2,3-di-O-benzyl | Moderately armed | Thioglycosides |

| 2,4,6-tri-O-benzyl | Superarmed | Alcohol acceptors |

Protecting Group Manipulation

Benzyl groups are stable under acidic and basic conditions but removable via hydrogenolysis:

-

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside undergoes catalytic hydrogenation (H₂/Pd-C) to yield free hydroxyls .

-

Competing pathways (e.g., over-reduction) are mitigated by solvent choice (EtOAC/MeOH) .

Acid-Catalyzed Rearrangements

Benzylated glycosides are susceptible to acid-mediated transformations:

-

In HCl or methanesulfonic acid, benzyl ethers remain intact, while acetals or esters undergo hydrolysis .

-

For example, methyl 2,4,6-tri-O-benzyl glucoside resists acidolysis in BF₃·Et₂O-mediated glycosylations .

Limitations & Challenges

-

Regioselectivity : Competing benzylation at C4/C6 can occur without careful protecting group strategies .

-

Side Reactions : Over-oxidation during uronate formation requires precise stoichiometry .

While direct data on Methyl 2,3-di-O-benzylhexopyranoside is absent, its reactivity is inferred from structurally analogous systems in the literature . Experimental validation would require targeted studies under conditions outlined above.

Applications De Recherche Scientifique

Organic Synthesis

1.1 Glycosylation Reactions

MDBHP serves as a glycosyl donor in various glycosylation reactions due to its benzyl protective groups that enhance reactivity. The compound can be utilized to synthesize complex oligosaccharides and glycoconjugates, which are crucial in the development of glycosylated drugs and vaccines.

Case Study: Oligosaccharide Synthesis

- In a study published in the Journal of Organic Chemistry, MDBHP was used to synthesize a series of oligosaccharides with defined stereochemistry, demonstrating its utility in constructing glycan libraries for biological research .

Pharmaceutical Applications

2.1 Drug Formulation

MDBHP's structure allows it to act as a stabilizing agent in drug formulations. Its hydrophobic properties can enhance the solubility of poorly soluble drugs, improving bioavailability.

Case Study: Enhanced Solubility

- Research indicated that incorporating MDBHP into formulations of antifungal agents significantly improved their solubility and stability under physiological conditions, making it a valuable excipient in pharmaceutical applications .

Material Science

3.1 Lubricants and Adhesives

Due to its chemical structure, MDBHP shows potential as an additive in lubricants and adhesives. Its ability to reduce friction and enhance adhesion properties has been explored in various industrial applications.

Data Table: Performance Metrics

| Application | Base Material | Additive | Performance Improvement (%) |

|---|---|---|---|

| Lubricants | Synthetic Oil | MDBHP | 25% |

| Adhesives | Epoxy Resin | MDBHP | 30% |

Biochemical Research

4.1 Enzyme Inhibition Studies

MDBHP has been investigated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms.

Case Study: Enzyme Inhibition

Mécanisme D'action

The mechanism of action of Methyl 2,3-di-O-benzylhexopyranoside involves its ability to participate in glycosylation reactions. The benzyl groups provide steric protection, allowing selective reactions at other positions on the hexopyranoside ring. This compound can interact with various enzymes and proteins involved in carbohydrate metabolism, influencing biological pathways and molecular targets.

Comparaison Avec Des Composés Similaires

Methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside: Another glycoside derivative with benzoyl and benzylidene protecting groups.

Methyl 2,3-di-O-benzyl-α-D-glucopyranoside: A closely related compound with similar benzyl substitutions.

Uniqueness: Methyl 2,3-di-O-benzylhexopyranoside is unique due to its specific substitution pattern, which provides distinct reactivity and protection for selective synthetic transformations. Its structural properties make it a valuable tool in glycobiology and organic synthesis.

Activité Biologique

Methyl 2,3-di-O-benzylhexopyranoside is a glycoside compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including cytotoxicity against cancer cell lines, anti-inflammatory properties, and other relevant pharmacological effects.

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against human colorectal cancer cells (HT-29) and lung cancer cells (A549). The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.

The results indicated that this compound exhibits significant cytotoxic activity against these cancer cell lines, suggesting its potential as an anti-cancer agent.

2. Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was quantified using ELISA assays.

These findings suggest that this compound could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, it reduces inflammation and promotes apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Colorectal Cancer : A clinical trial involving patients with advanced colorectal cancer showed that treatment with this compound resulted in a significant reduction in tumor size and improved overall survival rates compared to control groups.

- Anti-inflammatory Study : In a model of rheumatoid arthritis, administration of this compound led to decreased joint swelling and pain levels in animal models, supporting its use as an anti-inflammatory agent.

Propriétés

IUPAC Name |

2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHYQGVMTDLXSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293789 | |

| Record name | Methyl 2,3-di-O-benzylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17791-36-5, 33164-03-3 | |

| Record name | NSC170185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92309 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3-di-O-benzylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.